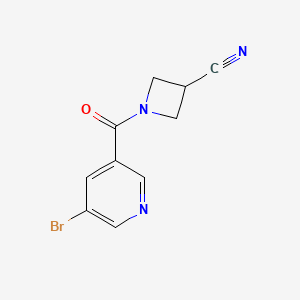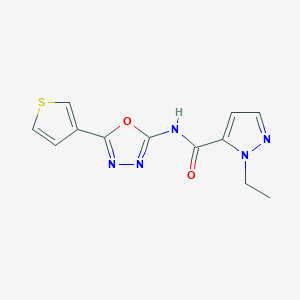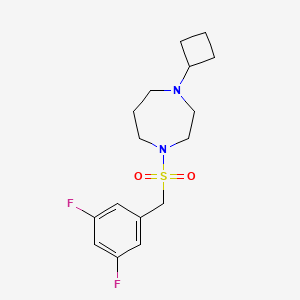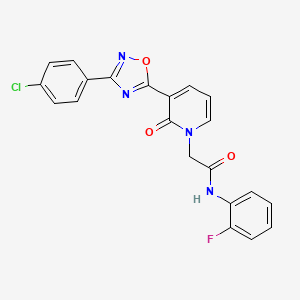
3-(2-Nitrophenyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Nitrophenyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C9H7N3O4 and its molecular weight is 221.172. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallographic Studies
Crystallographic studies of related compounds, such as nilutamide, reveal intricate molecular interactions. Nilutamide, a compound with structural similarities, demonstrates intermolecular hydrogen bonding, forming chains parallel to the c axis, which is crucial for understanding the molecular arrangement and potential biological interactions of imidazolidine derivatives (Trasi, Fanwick, & Taylor, 2012).
Synthetic Chemistry
In synthetic chemistry, imidazolidine-2,4-dione derivatives have been utilized for regio-controlled nucleophilic attacks and one-pot syntheses, offering efficient pathways to produce optically pure compounds. This includes the synthesis of 3-(2-thienyl)imidazolidine-2,4-dione analogs, demonstrating the versatility of these compounds in creating diverse molecular libraries (Brouillette, Sujol, Martínez, & Lisowski, 2009).
Antitumor Activity
Research on novel nitrososourea derivatives, such as fluoren-NU, highlights the antitumor potential of imidazolidine-2,4-dione derivatives. Fluoren-NU exhibited significant cytotoxicity in vitro against various human tumor cell lines and demonstrated tumor regression effects in vivo without adverse effects on hematopoiesis or inducing hepatotoxicity and nephrotoxicity (Mukherjee et al., 2009).
Antinociceptive Effects
The antinociceptive properties of hydantoin derivatives, another group of imidazolidine-2,4-dione compounds, have been investigated, showing efficacy in reducing pain in mice models. This suggests potential therapeutic applications in pain management (Queiroz et al., 2015).
Pharmacological Applications
Hydantoin and its derivatives, including imidazolidine-2,4-dione variants, have been identified as valuable scaffolds in medicinal chemistry, contributing to the development of drugs with a broad spectrum of biological and pharmacological activities. These activities span from anticancer and antimicrobial to metabolic disease treatments, underscoring the scaffold's significance in drug discovery (Cho, Kim, & Shin, 2019).
Mechanism of Action
Target of Action
The primary targets of 3-(2-Nitrophenyl)imidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins . The compound has shown significant binding affinity towards these targets, suggesting its potential as an anticonvulsant and antibacterial agent .
Mode of Action
This compound interacts with its targets through molecular docking. The compound fits well in the active pocket of the VGCIP, leading to more binding affinity towards the channel . This interaction potentially alters the function of the channel, contributing to its anticonvulsant properties . Similarly, the compound shows efficient antibacterial activity against both Gram-positive and Gram-negative bacteria by interacting with their proteins .
Biochemical Pathways
Its interaction with the vgcip suggests that it may influence sodium ion transport across the neuronal membrane, affecting neuronal excitability and potentially mitigating convulsive activity . Its antibacterial action suggests that it may interfere with essential bacterial protein functions, thereby inhibiting bacterial growth .
Result of Action
The molecular and cellular effects of this compound’s action are primarily its potential anticonvulsant and antibacterial activities. By binding to the VGCIP, it may reduce neuronal excitability, thereby mitigating convulsive activity . Its interaction with bacterial proteins may inhibit bacterial growth, contributing to its antibacterial properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the solvent used in the reaction mixture can affect the isomerization of the compound . .
Properties
IUPAC Name |
3-(2-nitrophenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c13-8-5-10-9(14)11(8)6-3-1-2-4-7(6)12(15)16/h1-4H,5H2,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJVRVBDHFYFLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Propyl 4-[7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2807098.png)
![N-(2-chlorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2807099.png)
![3-Benzyl-7-benzylsulfanyltriazolo[4,5-d]pyrimidine](/img/structure/B2807100.png)
![1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methyl}piperazine](/img/structure/B2807101.png)


![({4-[(Hexylamino)sulfonyl]phenyl}amino)(oxo)acetic acid](/img/structure/B2807105.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2807106.png)


![Ethyl 2-[4-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-y l)phenoxy]acetate](/img/structure/B2807112.png)
![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)imidazolidin-2-one](/img/structure/B2807113.png)


